Sodium 1-oxido-4,6-diphenyl-2-pyridone
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Overview
Description
Preparation Methods
The synthesis of sodium 1-oxido-4,6-diphenyl-2-pyridone typically involves the reaction of 4,6-diphenyl-2-pyridone with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the pyridone, forming the sodium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 1-oxido-4,6-diphenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where electrophilic aromatic substitution can occur.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 1-oxido-4,6-diphenyl-2-pyridone has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 1-oxido-4,6-diphenyl-2-pyridone involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to form stable complexes with various biomolecules . This interaction can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Sodium 1-oxido-4,6-diphenyl-2-pyridone can be compared with other pyridone derivatives, such as:
- Sodium 1-oxy-pyridine-2-carboxylate
- Disodium 5-methoxy-2-sulfido-4-pyrimidinolate
- Sodium 6-(4-chlorophenyl)-5-cyano-2-thioxo-1,2,5,6-tetrahydro-4-pyrimidinolate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity . This compound is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct properties and applications .
Properties
Molecular Formula |
C17H12NNaO2 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
sodium;1-oxido-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1 |
InChI Key |
TUDVVGUIPOXHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+] |
Origin of Product |
United States |
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